Dehydrocitreaglycon A
Description
Dehydrocitreaglycon A is a polycyclic xanthone-derived antibiotic isolated from marine-derived Streptomyces caelestis, first reported in studies investigating bioactive metabolites from marine actinomycetes . Structurally, it belongs to the citreamicin/citreaglycon family of aromatic polyketides, characterized by a fused xanthone core with hydroxyl and methoxy substitutions. Its antibacterial activity spans Gram-positive pathogens, including Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis, with notable potency against methicillin-resistant S. aureus (MRSA) strains (MIC: 0.25 µg/mL for MRSA ATCC43300) . Unlike some analogs, this compound exhibits low cytotoxicity (HeLa cell IC₅₀ > 40 µg/mL), suggesting selectivity for bacterial targets .
Properties
Molecular Formula |
C27H20O10 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
3,22,26-trihydroxy-7-methoxy-7-methyl-5,24-dioxo-6,17-dioxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2,4(9),10,14,16(25),18(23),19,21-nonaene-21-carboxylic acid |
InChI |
InChI=1S/C27H20O10/c1-27(35-2)9-12-7-10-3-4-11-8-15-20(23(30)17(11)16(10)22(29)18(12)26(34)37-27)24(31)19-14(36-15)6-5-13(21(19)28)25(32)33/h5-8,28-30H,3-4,9H2,1-2H3,(H,32,33) |
InChI Key |
VMTRONAGVWJCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=C3C(=C2)CCC4=CC5=C(C(=C43)O)C(=O)C6=C(O5)C=CC(=C6O)C(=O)O)O)C(=O)O1)OC |
Origin of Product |
United States |
Preparation Methods
Dehydrocitreaglycon A is typically isolated from the marine-derived actinomycetes Streptomyces caelestis. The isolation process involves culturing the bacteria, followed by extraction and purification using chromatographic techniques . The structures of these compounds are elucidated by 1D and 2D NMR spectra .
Chemical Reactions Analysis
Dehydrocitreaglycon A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dehydrocitreaglycon A has been studied for its antibacterial activity against various bacterial strains, including Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis . It has shown potential in combating methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentration (MIC) values . Additionally, it has applications in chemical and clinical research due to its bioactive properties .
Mechanism of Action
The mechanism of action of Dehydrocitreaglycon A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with essential bacterial enzymes and proteins .
Comparison with Similar Compounds
Quantitative Comparison of Bioactivity
Mechanistic and Structural Insights
- Structural-Activity Relationship (SAR) :
- Biological Targets :
- This compound and Griseusins likely disrupt bacterial cell wall synthesis or DNA gyrase, though exact targets remain unconfirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
